Aromadendrine

Vue d'ensemble

Description

Le dihydrokaempférol, également connu sous le nom d'aromadendrine, est un flavanonol naturel présent dans divers fruits, légumes et plantes. C'est un composé hydrophile qui est absorbé par diffusion passive et dispersion facilitée à travers les membranes cellulaires. Le dihydrokaempférol est connu pour ses multiples propriétés biologiques, notamment ses effets anticancéreux, antihyperglycémiques, anti-inflammatoires et neuroprotecteurs .

Applications De Recherche Scientifique

Dihydrokaempferol has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other flavonoids and related compounds.

Biology: Dihydrokaempferol is studied for its role in plant metabolism and its effects on various biological pathways.

Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antihyperglycaemic, anti-inflammatory, and neuroprotective properties.

Mécanisme D'action

Target of Action

Aromadendrin primarily targets misfolded amyloid proteins, specifically amyloid-β (Aβ) associated with Alzheimer’s disease (AD) and human islet amyloid polypeptide (hIAPP) associated with Type II diabetes (T2D) . It also interacts with activated T cells, reducing the expression of surface molecules .

Mode of Action

Aromadendrin interacts with the aromatic residues of Aβ and hIAPP through its hydroxyphenyl and chromane rings . This interaction acts as an anchor to associate amyloid peptides and stabilize the β-hairpin structure, thus promoting amyloid aggregation .

Biochemical Pathways

Aromadendrin affects the amyloid aggregation process, a key pathway in neurodegenerative diseases. It accelerates the transformation of unstructured monomers to β-structure-presented oligomers to β-strand-rich fibrils via a nucleation–polymerization process .

Pharmacokinetics

Due to its hydrophilic nature, Aromadendrin’s absorption is enhanced by passive diffusion . It may also be absorbed by facilitated dispersion across the membrane

Result of Action

Aromadendrin accelerates amyloid aggregation and fibrillization, reducing the cytotoxicity of both Aβ and hIAPP . It increases cell viability and reduces cell apoptosis . In addition, it suppresses toxic oligomer formation, decreasing membrane leakage .

Action Environment

The action of Aromadendrin can be influenced by the molar ratios of Aromadendrin to amyloid solutions . It is more effective in accelerating the aggregation and structural conversion of the amyloid species at the lag and early growth phases . It is unable to escalate the fibrillization of higher order protofibrils .

Analyse Biochimique

Biochemical Properties

Aromadendrin interacts with various enzymes and proteins. The enzyme dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin and NADP+ to produce aromadendrin . This interaction plays a crucial role in the biochemical reactions involving aromadendrin.

Cellular Effects

Aromadendrin has been reported to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cytotoxicity in neuroblastoma and insulinoma cells . Aromadendrin-treated cell samples enabled the rescue of cells from both Aβ- and hIAPP-induced toxicity by increasing cell viability .

Molecular Mechanism

Aromadendrin exerts its effects at the molecular level through various mechanisms. It has been reported to accelerate amyloid aggregation/fibrillization, thus reducing neuroblastoma/insulinoma toxicity of both Aβ 42 (associated with Alzheimer’s disease) and hIAPP 37 (associated with Type II diabetes) .

Temporal Effects in Laboratory Settings

In laboratory settings, aromadendrin has been observed to cause significant acceleration in Aβ 42 fibrillization and hIAPP fibrillization . This effect was observed over time, indicating the product’s stability and long-term effects on cellular function.

Metabolic Pathways

Aromadendrin is involved in the metabolic pathway where the enzyme dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin and NADP+ to produce aromadendrin .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le dihydrokaempférol peut être synthétisé par différentes méthodes. Une voie synthétique courante implique la conversion de la phénylalanine en p-coumaryl-CoA via la phénylalanine ammonia-lyase, la cinnamate 4-hydroxylase et la 4-coumarate ligase. Ceci est suivi de la formation de la naringénine, qui est ensuite convertie en dihydrokaempférol en utilisant la flavanone 3β-hydroxylase et la flavonol synthase .

Méthodes de production industrielle : La production industrielle de dihydrokaempférol implique souvent la synthèse microbienne. Par exemple, la voie de biosynthèse du dihydrokaempférol a été construite dans Saccharomyces cerevisiae, qui peut produire le composé de novo à partir du glucose. Cette méthode est avantageuse en raison de son efficacité et de sa possibilité d'adaptation à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le dihydrokaempférol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou pour créer des dérivés ayant des propriétés spécifiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le dihydrokaempférol comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs comme le borohydrure de sodium. Les conditions de réaction impliquent généralement des températures contrôlées et des niveaux de pH pour garantir des rendements optimaux.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du dihydrokaempférol, qui peuvent posséder des activités biologiques améliorées ou des propriétés pharmacocinétiques améliorées .

Applications de la recherche scientifique

Le dihydrokaempférol a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur pour synthétiser d'autres flavonoïdes et composés apparentés.

Biologie : Le dihydrokaempférol est étudié pour son rôle dans le métabolisme des plantes et ses effets sur diverses voies biologiques.

Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anticancéreuses, antihyperglycémiques, anti-inflammatoires et neuroprotectrices.

Mécanisme d'action

Le dihydrokaempférol exerce ses effets par le biais de diverses cibles et voies moléculaires. Il est connu pour moduler le stress oxydatif, l'inflammation et l'apoptose. Par exemple, il a été démontré que le dihydrokaempférol inhibait l'expression des cytokines et des enzymes pro-inflammatoires, réduisant ainsi l'inflammation. Il induit également l'apoptose dans les cellules cancéreuses en activant des voies de signalisation spécifiques .

Composés similaires :

- Kaempférol

- Quercétine

- Myricétine

Comparaison : Le dihydrokaempférol est unique parmi les flavonoïdes en raison de ses activités biologiques et de ses propriétés d'absorption spécifiques. Contrairement au kaempférol et à la quercétine, le dihydrokaempférol est plus hydrophile, ce qui améliore son absorption par diffusion passive. De plus, il a été démontré que le dihydrokaempférol possédait des effets neuroprotecteurs uniques qui ne sont pas aussi importants dans d'autres composés similaires .

Comparaison Avec Des Composés Similaires

- Kaempferol

- Quercetin

- Myricetin

Comparison: Dihydrokaempferol is unique among flavonoids due to its specific biological activities and absorption properties. Unlike kaempferol and quercetin, dihydrokaempferol is more hydrophilic, which enhances its absorption through passive diffusion. Additionally, dihydrokaempferol has been shown to possess unique neuroprotective effects that are not as prominent in other similar compounds .

Propriétés

IUPAC Name |

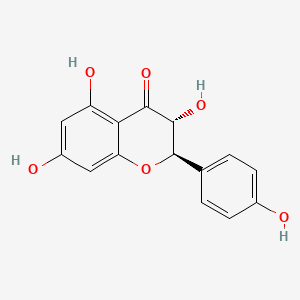

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADQINQHPQKXNL-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075411 | |

| Record name | Dihydrokaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aromadendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

638.00 to 639.00 °C. @ 760.00 mm Hg | |

| Record name | Aromadendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-20-6 | |

| Record name | Dihydrokaempferol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aromadedrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrokaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 480-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AROMADENDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4640575 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aromadendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 - 249 °C | |

| Record name | Aromadendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.